molecular formula C13H16ClNO B2816549 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride CAS No. 2137916-67-5

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2816549
CAS No.: 2137916-67-5
M. Wt: 237.73
InChI Key: IURPRLDSGDASOJ-UHFFFAOYSA-N
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Description

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical reagent of interest in pharmaceutical and organic synthesis research. This naphthalene-derived compound features both an amine group and a methoxy substituent, making it a potential intermediate for the development of more complex molecules. Compounds with similar naphthalene backbones are frequently explored in medicinal chemistry for their potential biological activities, including interactions with neurological targets . The hydrochloride salt form typically offers improved stability and handling properties for research purposes. This product is intended for research and development applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a building block in asymmetric synthesis , for the preparation of novel materials, or in the exploration of new pharmacologically active substances.

Properties

IUPAC Name

1-(4-methoxynaphthalen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2;/h3-9H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURPRLDSGDASOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxynaphthalene.

    Bromination: The 4-methoxynaphthalene undergoes bromination to introduce a bromine atom at the 2-position.

    Amination: The brominated intermediate is then subjected to amination using ethanamine under specific conditions to form the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis and is utilized in various chemical reactions. Its unique structure allows it to participate in:

  • Oxidation : Can be oxidized to naphthoquinones using agents like potassium permanganate.
  • Reduction : Capable of being reduced to form different amine derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Biology

In biological research, 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride is studied for its potential interactions with biomolecules. Notably:

  • Antitumor Activity : Preliminary studies suggest that naphthalene derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
1-(4-Methoxynaphthalen-2-yl)amineA54912.5Cell cycle arrest
2-(4-Methoxynaphthalen-1-yl)amineHepG215.0Apoptosis induction
3-(4-Methoxynaphthalen-2-yl)amineMCF-710.0Inhibition of proliferation

Medicine

The compound is being investigated for its therapeutic properties, particularly in treating neurological disorders such as Alzheimer's disease. Its mechanism of action may involve modulation of specific receptors or enzymes, leading to various physiological effects.

The biological activity of this compound is attributed to its ability to act as a ligand for specific receptors. Research indicates that it may influence pathways related to:

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.

Case Study 1: In Vitro Analysis

In vitro studies have demonstrated that naphthalene derivatives can significantly inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest. For instance, a derivative similar to 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine was found to exhibit potent anti-proliferative activity against multiple cancer cell lines, highlighting its therapeutic potential.

Case Study 2: Mechanistic Insights

Research focusing on structural modifications has shown that altering the methoxy group can enhance biological activity. A study revealed that compounds with modified structures exhibited improved receptor binding affinity and enzyme inhibition, suggesting avenues for further drug development.

Mechanism of Action

The mechanism of action of 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted naphthalenylethylamine hydrochlorides. Below is a detailed comparison with analogs differing in substituent positions, functional groups, or aromatic systems:

Positional Isomers on the Naphthalene Ring

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(4-Methoxynaphthalen-2-yl)ethan-1-amine HCl 4-OCH₃, 2-ethylamine C₁₃H₁₆ClNO 228.20 EN300-736749 Reference compound; optimal methoxy placement for electronic effects .
1-(6-Methoxynaphthalen-2-yl)ethan-1-amine HCl 6-OCH₃, 2-ethylamine C₁₃H₁₆ClNO 228.20 51872-03-8 Methoxy at 6-position reduces steric hindrance but may alter π-stacking interactions .
2-(4-Methoxynaphthalen-1-yl)ethan-1-amine HCl 4-OCH₃, 1-ethylamine C₁₃H₁₆ClNO 228.20 CID 1251790 Ethylamine at 1-position disrupts conjugation with the methoxy group, reducing resonance stabilization .
2-(7-Methoxynaphthalen-1-yl)ethan-1-amine HCl 7-OCH₃, 1-ethylamine C₁₃H₁₆ClNO 228.20 139525-77-2 Methoxy at 7-position introduces steric clashes in planar binding pockets .

Substituent Variations in Aromatic Systems

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(4-Bromonaphthalen-2-yl)ethan-1-amine HCl 4-Br, 2-ethylamine C₁₂H₁₃BrClN 294.60 EN300-39918727 Bromine increases molecular weight and polarizability, enhancing halogen bonding .
1-(4-Chlorophenyl)ethan-1-amine HCl Phenyl ring C₈H₁₁Cl₂N 192.09 538896-10-9 Smaller phenyl core reduces π-system interactions compared to naphthalene .
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine HCl Benzyl ether-linked C₁₆H₂₀ClNO 277.79 1251922-75-4 Bulky benzyl ether group decreases solubility but improves lipid membrane penetration .

Heterocyclic Analogues

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(R)-1-(Pyrimidin-2-yl)ethan-1-amine HCl Pyrimidine ring C₆H₁₀ClN₃ 159.62 2387560-79-2 Pyrimidine core introduces nitrogen-based hydrogen bonding but reduces aromatic surface area .
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine HCl Ethoxyphenyl + methoxyethyl C₁₁H₁₈ClNO₂ 247.72 1614222-48-8 Ethoxy and methoxy groups create a hydrophilic-lipophilic balance, enhancing bioavailability .

Biological Activity

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a methoxy group on a naphthalene ring, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to different derivatives with potentially distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes. It modulates their activity, leading to various physiological effects. However, detailed studies are required to elucidate the exact molecular mechanisms involved in its action.

Antitumor Activity

Recent studies have indicated that derivatives of naphthalene compounds exhibit promising antitumor properties. For instance, a related compound demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
1-(4-Methoxynaphthalen-2-yl)amineA54912.5Cell cycle arrest
2-(4-Methoxynaphthalen-1-yl)amineHepG215.0Apoptosis induction
3-(4-Methoxynaphthalen-2-yl)amineMCF-710.0Inhibition of proliferation

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential as well. It has been suggested that naphthalene derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. One study identified several naphthalene-based compounds that exhibited COX-II inhibitory activity, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: In Vitro Analysis
In vitro studies on naphthalene derivatives have shown that they can significantly inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest. For example, compound 9h , derived from similar structures, was found to exhibit potent anti-proliferative activity against multiple cancer cell lines .

Case Study 2: Mechanistic Insights
Research has highlighted the importance of structural modifications in enhancing the biological activity of naphthalene derivatives. A study focused on modifying the methoxy group and assessing its impact on receptor binding affinity and enzyme inhibition showed promising results for compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Start with a naphthalene derivative (e.g., 4-methoxynaphthalen-2-yl ketone). Use reductive amination with sodium cyanoborohydride (NaBH₃CN) in the presence of ethylamine under inert conditions to form the amine intermediate .
  • Step 2 : Purify the free base via column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Convert to the hydrochloride salt by reacting with HCl in anhydrous ether .
  • Optimization : Control temperature (0–5°C during reduction) and pH (neutral to slightly acidic) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with PubChem data for analogous compounds (e.g., benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride) to verify methoxy group position and ethylamine chain integrity .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1) and fragmentation patterns .
  • Elemental Analysis : Validate chloride content (theoretical: ~12.8%) to confirm salt formation .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to evaluate CNS activity potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxy group and naphthalene ring?

  • Methodology :

  • Synthetic Modifications : Synthese analogs (e.g., replace methoxy with ethoxy, halogen, or hydroxyl groups; substitute naphthalene with biphenyl). Compare activity in dose-response assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., monoamine transporters) based on methoxy group orientation .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological activity .

Q. What strategies resolve contradictions in biological activity data caused by impurities or stereochemical variations?

  • Methodology :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities; aim for ≥98% purity for reliable assays .
  • Enantiomeric Separation : Employ chiral chromatography (e.g., Chiralpak AD-H column) to isolate R/S isomers and test individually .
  • Validation : Replicate assays in orthogonal models (e.g., in vitro vs. ex vivo) to confirm reproducibility .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?

  • Methodology :

  • Catalysis : Replace NaBH₃CN with asymmetric catalytic hydrogenation (e.g., Ru-BINAP catalysts) to enhance enantiomeric excess (ee) .
  • Process Chemistry : Use flow reactors for precise temperature/pH control during reduction steps, improving batch-to-batch consistency .
  • Quality Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor intermediate formation in real time .

Q. What experimental approaches elucidate the compound’s metabolic stability and pharmacokinetics?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .
  • Plasma Stability : Measure half-life in plasma (37°C, pH 7.4) using HPLC-UV. Compare with structurally similar compounds (e.g., phenethylamine derivatives) .
  • Permeability Assays : Use Caco-2 cell monolayers to predict oral bioavailability .

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